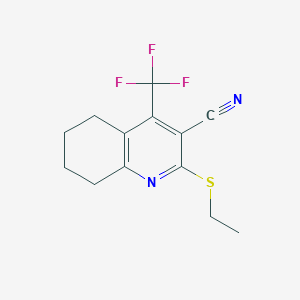

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

説明

2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at position 2, a trifluoromethyl (-CF₃) group at position 4, and a nitrile (-CN) group at position 2. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly for kinase inhibition, antimicrobial agents, and central nervous system targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylsulfanyl moiety may influence solubility and binding interactions .

特性

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSALDNAOUNCDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Addition of the ethylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

作用機序

The mechanism by which 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

類似化合物との比較

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Substituent Effects on Physicochemical Properties

- Ethylsulfanyl vs. Amino Groups: The ethylsulfanyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to amino-substituted analogs (e.g., 2a: logP ~1.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Trifluoromethyl vs.

- Mercapto vs. Alkylsulfanyl : The -SH group in ’s compound offers higher reactivity (e.g., disulfide bond formation) but lower stability than the ethylsulfanyl group in the target compound .

生物活性

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C23H24F3N3S

- Molar Mass : 431.52 g/mol

- Structure : The compound features a tetrahydroquinoline core with an ethylsulfanyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile demonstrated potent activity against murine leukemia WEHI-3 cells. The cytotoxic effects were found to be dose-dependent, suggesting a direct relationship between concentration and efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | WEHI-3 | 10 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest at G2/M phase |

| Compound C | A549 (Lung) | 20 | Inhibition of DNA synthesis |

The mechanism through which 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its biological effects appears to involve:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting proliferation .

Study on Anticancer Efficacy

In a study published in PubMed, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their cytotoxicity against various cancer cell lines. The results showed that modifications at the nitrogen and sulfur positions significantly enhanced anticancer activity. Specifically, the ethylsulfanyl group was crucial for maintaining high levels of cytotoxicity .

Cardiovascular Applications

Another area of research has focused on the cardiovascular implications of similar compounds. For instance, derivatives have shown promise in preclinical models for treating conditions such as atherosclerosis and deep vein thrombosis. The trifluoromethyl group is believed to enhance solubility and bioavailability, making these compounds suitable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。